molecular formula C19H17ClO4S B1227169 5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 339098-52-1

5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

Cat. No.: B1227169
CAS No.: 339098-52-1
M. Wt: 376.9 g/mol
InChI Key: FSHIPBXJKASDDF-UHFFFAOYSA-N
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Description

2-(benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a sulfonamide.

Scientific Research Applications

Synthesis of Bioactive Molecules

Cyclohexane-1,3-dione derivatives, including 2-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione, are key structural precursors in the synthesis of a wide range of synthetically significant compounds. These compounds exhibit diverse biological activities, such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties (Sharma, Kumar, & Das, 2021).

Tautomerization Studies

The tautomerization of cyclohexane-1,3-dione derivatives has been investigated using DFT (Density Functional Theory) calculations. This research is crucial for understanding the stability and reactivity of these compounds in different chemical environments (Dobosz, Mućko, & Gawinecki, 2020).

Synthesis of Spiro and Spiroketal Compounds

Cyclohexane-1,3-dione derivatives are also used in synthesizing spiro and spiroketal compounds, which have significant applications in medicinal chemistry (Hossain et al., 2020).

Heterocycle Synthesis

These compounds serve as versatile scaffolds for synthesizing six-membered oxygen-containing heterocycles, which are intermediates in creating natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities (Sharma, Kumar, & Das, 2020).

Potential Angiogenesis Inhibition

Aromatic cyclic enadiones derived from cyclohexane-1,3-dione, such as 2-benzylidene-cyclohexane-1,3-dione, have been synthesized as potential angiogenesis inhibitors, highlighting their potential in cancer treatment (Istyastono, Yuniarti, & Jumina, 2009).

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c20-15-8-6-13(7-9-15)14-10-18(21)17(19(22)11-14)12-25(23,24)16-4-2-1-3-5-16/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHIPBXJKASDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
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5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
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5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
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5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
Reactant of Route 6
5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

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